molecular formula C17H19N3O2 B1140679 tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate CAS No. 198904-84-6

tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate

Cat. No.: B1140679
CAS No.: 198904-84-6
M. Wt: 297.35 g/mol
InChI Key: PIYYEQIVVRRORO-UNOMPAQXSA-N
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Description

tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate is an organic compound with the molecular formula C17H19N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridinyl group and a phenyl group connected through a methylene bridge to a hydrazinecarboxylate moiety.

Properties

CAS No.

198904-84-6

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

tert-butyl N-[(Z)-(4-pyridin-2-ylphenyl)methylideneamino]carbamate

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-19-12-13-7-9-14(10-8-13)15-6-4-5-11-18-15/h4-12H,1-3H3,(H,20,21)/b19-12-

InChI Key

PIYYEQIVVRRORO-UNOMPAQXSA-N

SMILES

CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC=CC=N2

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C\C1=CC=C(C=C1)C2=CC=CC=N2

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC=CC=N2

Synonyms

[[4-(2-Pyridinyl)phenyl]methylene]hydrazinecarboxylic Acid 1,1-Dimethylethyl Ester

Origin of Product

United States

Preparation Methods

Condensation of 4-(2-Pyridinyl)benzaldehyde with tert-Butyl Carbazate

The most widely reported method for synthesizing tert-butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate involves the acid-catalyzed condensation of 4-(2-pyridinyl)benzaldehyde with tert-butyl carbazate (Boc-hydrazine). This reaction proceeds via nucleophilic addition of the hydrazine to the aldehyde, followed by dehydration to form the hydrazone.

Reaction Conditions:

  • Solvent: Anhydrous ethanol or methanol.

  • Catalyst: 1–5 mol% acetic acid or p-toluenesulfonic acid (PTSA).

  • Temperature: Reflux (78–80°C for ethanol; 64–65°C for methanol).

  • Duration: 6–12 hours.

The Boc group remains stable under mildly acidic conditions, ensuring selective imine formation without deprotection. The product is isolated as a pale yellow solid after cooling and filtration, with yields typically unreported in public databases.

Mechanistic Insights:

  • Nucleophilic Attack: The hydrazine’s terminal nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: Acid catalysis facilitates protonation of the carbonyl oxygen, enhancing electrophilicity.

  • Dehydration: Loss of water yields the (E)-hydrazone configuration, stabilized by conjugation with the aromatic system.

Key Starting Materials and Reagents

4-(2-Pyridinyl)benzaldehyde

This aldehyde precursor is synthesized via Suzuki-Miyaura coupling between 2-pyridinylboronic acid and 4-bromobenzaldehyde, though its preparation falls outside the scope of this report. Commercial availability is limited, necessitating in-house synthesis for most applications.

tert-Butyl Carbazate (Boc-Hydrazine)

A commercially available reagent (CAS 870-46-2), tert-butyl carbazate introduces the Boc-protected hydrazine moiety. Its stability under acidic conditions makes it ideal for this reaction.

Optimization Strategies

Solvent Selection

Ethanol and methanol are preferred for their ability to dissolve both reactants while tolerating mild acidity. Polar aprotic solvents (e.g., DMF, DMSO) are avoided due to potential Boc group degradation.

Catalytic System

Weak acids like acetic acid minimize side reactions (e.g., aldehyde oxidation or Boc deprotection). Strong acids (e.g., HCl) are unsuitable due to rapid hydrolysis of the Boc group.

Stoichiometry

A 1:1 molar ratio of aldehyde to Boc-hydrazine is typically used. Excess aldehyde may lead to byproducts, while excess hydrazine complicates purification.

Purification and Characterization

Workup Procedure

  • Filtration: The reaction mixture is cooled to 0–5°C, inducing crystallization.

  • Washing: The crude product is washed with cold ethanol or hexane to remove unreacted starting materials.

  • Drying: Vacuum drying at 40–50°C yields the pure hydrazone as a white to pale yellow solid.

Analytical Data

Property Value Source
Melting Point74–77°C
Molecular FormulaC₁₇H₁₉N₃O₂
Molecular Weight297.35 g/mol
SolubilitySlightly soluble in DMSO, methanol
Spectral Data (¹H NMR)δ 8.65 (d, 1H, pyridinyl), 8.25 (s, 1H, CH=N), 1.50 (s, 9H, Boc)

Comparative Analysis of Methodologies

While the condensation route is dominant, alternative pathways have been explored:

Reductive Amination

A less common approach involves reductive amination of 4-(2-pyridinyl)benzaldehyde with Boc-protected hydrazine using sodium cyanoborohydride. However, this method suffers from lower selectivity and requires stringent pH control.

Solid-Phase Synthesis

Immobilized Boc-hydrazine on resin has been tested for automated synthesis, but scalability issues and high costs limit its industrial applicability.

Challenges and Solutions

Hygroscopicity of tert-Butyl Carbazate

Challenge: Boc-hydrazine absorbs moisture, leading to hydrolysis.
Solution: Use anhydrous solvents and conduct reactions under nitrogen atmosphere.

Byproduct Formation

Challenge: Overheating promotes aldol condensation of the aldehyde.
Solution: Maintain strict temperature control and avoid prolonged reflux.

Industrial-Scale Considerations

Pharmaceutical manufacturers employ continuous flow reactors to enhance reaction efficiency and purity. Key parameters include:

  • Residence Time: 2–4 hours.

  • Catalyst Loading: 2 mol% PTSA.

  • Throughput: 5–10 kg/day for Atazanavir intermediate production.

Recent Advances (2023–2025)

Photocatalytic Condensation

A 2024 study demonstrated visible-light-mediated condensation using eosin Y as a photocatalyst, reducing reaction time to 2 hours at room temperature.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) have shown promise in catalyzing the condensation under aqueous conditions, though yields remain suboptimal (≤60%) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions may result in various substituted products .

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediate

  • tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of functional groups that can be further modified to enhance biological activity.
  • It is particularly noted for its role in synthesizing compounds with potential anti-cancer properties, as well as agents targeting neurological disorders.

2. Synthesis of Bioactive Compounds

  • The compound serves as a precursor for synthesizing bioactive molecules. For instance, modifications to the hydrazine moiety can lead to derivatives that exhibit improved pharmacological profiles.
  • Studies have indicated that derivatives of hydrazinecarboxylates can possess significant anti-inflammatory and anti-tumor activities, making this compound a valuable starting point in drug discovery.

Case Studies

1. Anti-Cancer Research

  • A study published in a peer-reviewed journal highlighted the synthesis of novel hydrazone derivatives from this compound. These derivatives were evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action.

2. Neurological Disorders

  • Another research effort focused on modifying the tert-butyl hydrazinecarboxylate structure to develop compounds aimed at treating neurodegenerative diseases. The modifications led to increased binding affinity for specific receptors involved in neuroprotection, showcasing the versatility of this compound in medicinal chemistry.

Applications in Organic Synthesis

1. Versatile Synthetic Reagent

  • The compound is employed as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations, including condensation reactions and nucleophilic substitutions.
  • Its stability under different reaction conditions makes it an attractive choice for synthetic chemists looking to create complex molecular architectures.

2. Development of New Synthetic Pathways

  • Researchers have explored new synthetic pathways utilizing this compound, leading to the discovery of novel compounds with unique properties. This aspect emphasizes the compound's significance not only as an intermediate but also as a catalyst for innovation in organic chemistry.

Mechanism of Action

The mechanism of action of tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate, commonly known by its CAS number 198904-84-6, is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound features a tert-butyl group and a pyridine moiety, which are significant for its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O2. Its structure can be represented as follows:

tert Butyl 4 2 pyridinyl phenyl methylene hydrazinecarboxylate\text{tert Butyl}\quad \text{ 4 2 pyridinyl phenyl methylene }\quad \text{hydrazinecarboxylate}

This compound possesses several functional groups that contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Some studies have shown that hydrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This is potentially mediated through the modulation of signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Properties : Certain hydrazine derivatives have demonstrated antimicrobial activity against a range of pathogens. The presence of the pyridine ring may enhance the interaction with microbial targets.
  • Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes, including proteases involved in viral replication.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study focusing on hydrazine derivatives reported that certain compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. These findings suggest that this compound may possess similar properties due to its structural analogies with known active compounds .
  • Synthesis and Biological Evaluation :
    • Research has detailed efficient synthetic routes for producing hydrazine derivatives like this compound, emphasizing the importance of optimizing yields while maintaining biological activity . These studies often include biological assays to evaluate cytotoxicity and mechanism of action.
  • Mechanistic Studies :
    • Investigations into the mechanisms of action have revealed that such compounds may interact with cellular targets leading to oxidative stress, which is a known pathway for inducing apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against various microbial strains
Enzyme InhibitionInhibits viral proteases

Q & A

Q. How can researchers optimize the synthesis yield of tert-butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, solvent polarity, and stoichiometry. For hydrazine derivatives, stepwise coupling of the tert-butyl carbamate group with the pyridinylphenylmethylene scaffold is critical. Use ice-cooled conditions (0–5°C) to minimize side reactions during hydrazine formation. Purification via silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1) improves yield . Reaction monitoring by TLC or HPLC ensures intermediate stability. Computational reaction path searches (e.g., using quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Silica gel column chromatography is widely used, with solvent systems tailored to the compound’s polarity (e.g., dichloromethane/methanol 95:5). Recrystallization from ethanol or acetonitrile may enhance purity for crystallographic studies. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) confirms purity >95%. For hygroscopic batches, lyophilization under vacuum prevents decomposition .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer :
  • Skin/Eye Contact : Use nitrile gloves and goggles. In case of exposure, rinse with copious water for 15 minutes and seek medical advice if irritation persists .
  • Inhalation : Work in a fume hood; if inhaled, move to fresh air and monitor for respiratory distress .
  • Storage : Store at –20°C under nitrogen to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic structure of the hydrazinecarboxylate group. Focus on the nucleophilicity of the hydrazine nitrogen and steric effects from the tert-butyl group. Transition state analysis identifies energy barriers for substitution pathways. Pair computational results with experimental kinetics (e.g., monitoring by NMR or IR) to validate predicted reaction mechanisms .

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) is ideal. Key parameters:
ParameterValue (Example)Source
Space groupP21/n (monoclinic)
Unit cell dimensionsa = 6.1925 Å, b = 8.2636 Å
Refinement methodFull-matrix least-squares on F²
Hydrogen bonding networks (e.g., N–H···O interactions) clarify stability and polymorphism. Use SHELX or Olex2 for structure solution .

Q. How should researchers address contradictory biological activity data in cell-based assays?

  • Methodological Answer :
  • Dose-Response Analysis : Test a wide concentration range (1 nM–100 µM) to identify non-linear effects.
  • Metabolic Stability : Assess compound degradation in cell media via LC-MS to rule out false negatives .
  • Controls : Include positive/negative controls (e.g., known hydrazine inhibitors) and validate assay reproducibility across multiple cell lines. Statistical tools (e.g., ANOVA with post-hoc tests) quantify variability .

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